Ethyl 2-cyano-3-(4-nitrophenyl)acrylate
Description
Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is a substituted acrylate derivative with a cyano group at the α-position and a 4-nitrophenyl group at the β-position. Its molecular formula is C₁₂H₁₀N₂O₄, and it is synthesized via the Knoevenagel condensation of ethyl cyanoacetate with 4-nitrobenzaldehyde under catalytic conditions . The compound exhibits a planar conformation across the C=C bond, stabilized by conjugation between the electron-withdrawing nitro and cyano groups. Key spectral data include:
- ¹H NMR (CDCl₃): δ 8.32–8.26 (m, 2H, aromatic), 8.24 (s, 1H, acrylate C=CH), 8.10–8.04 (m, 2H, aromatic), 4.36 (q, J = 7.1 Hz, 2H, OCH₂), 1.36 (t, J = 7.1 Hz, 3H, CH₃) .
- IR (KBr): Peaks at 2226 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), and 1515/1347 cm⁻¹ (NO₂ asymmetric/symmetric stretches) .
The nitro group enhances electrophilicity, making the compound a versatile intermediate in organic synthesis, particularly for polyhydroquinolines and 1,4-dihydropyridines .
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)7-9-3-5-11(6-4-9)14(16)17/h3-7H,2H2,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVACJZRCOWZWPY-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2286-33-1 | |
| Record name | ETHYL ALPHA-CYANO-4-NITROCINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The electronic nature of the para-substituent on the phenyl ring significantly influences reactivity and spectral properties:
Key Observations :
- Nitro Group (EWG) : Causes significant deshielding of aromatic protons (δ > 8.10) due to electron withdrawal .
- Methoxy/Hydroxy (EDG) : Upfield shifts (δ ~7.16–8.09) due to electron donation. The -OH group further stabilizes the molecule via intramolecular H-bonding .
Key Observations :
- The nitro derivative exhibits higher yields (87%) in solvent-free conditions due to enhanced electrophilicity .
- Methoxy derivatives are preferred for biologically active amides due to EDG stabilization of intermediates .
Key Observations :
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 2-cyano-3-(4-nitrophenyl)acrylate with high yield and purity?
The compound is efficiently synthesized via Knoevenagel condensation under solvent-free conditions using quinine as an organocatalyst. Key parameters include:
- Catalyst : Quinine (1 mol%)
- Reaction time : 2–4 hours at room temperature
- Yield : 87% after recrystallization Characterization involves IR spectroscopy (peaks at 2226 cm⁻¹ for C≡N, 1720 cm⁻¹ for ester C=O), NMR (δ 8.35 ppm for aromatic protons, δ 161.5 ppm for ester carbonyl in ¹³C NMR), and HRMS (m/z 246.0641 for [M⁺]) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Essential techniques include:
- ¹H/¹³C NMR : Aromatic protons (δ 8.12–8.37 ppm) and nitrophenyl carbons (δ 124.5–151.8 ppm) confirm substitution patterns .
- IR Spectroscopy : Cyano (2226 cm⁻¹) and ester (1720 cm⁻¹) groups validate the acrylate backbone .
- HRMS : Accurate mass determination (m/z 246.0641) ensures molecular formula confirmation .
Q. How does the nitro group influence the chemical reactivity of this compound in nucleophilic reactions?
The 4-nitrophenyl group acts as a strong electron-withdrawing substituent, polarizing the α,β-unsaturated acrylate system. This enhances electrophilicity at the β-carbon, facilitating nucleophilic additions (e.g., Michael additions). Computational studies suggest the nitro group lowers the LUMO energy, increasing reactivity toward nucleophiles .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data interpretation for derivatives of this compound?
Contradictions in NMR or IR data may arise from tautomerism , solvent effects , or impurities . Mitigation strategies include:
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms coupling networks .
- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values to validate assignments .
- Purification : Use preparative HPLC (e.g., Newcrom R1 column with acetonitrile/water mobile phase) to isolate pure isomers .
Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?
Common issues include disorder in the nitrophenyl group and polymorphism . Solutions involve:
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, focusing on anisotropic displacement parameters to model disorder .
- Temperature Control : Collect data at 298 K to minimize thermal motion artifacts .
- Density Functional Theory (DFT) : Validate molecular geometry against optimized computational structures .
Q. What computational approaches are recommended to model the electronic properties and reaction pathways of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G**) is effective for:
- Electron Density Analysis : Colle-Salvetti correlation-energy formulas predict electron distribution and reactive sites .
- Reaction Pathway Optimization : Calculate transition states for nucleophilic attacks or cycloadditions .
- Spectroscopic Predictions : Simulate IR/NMR spectra to cross-validate experimental data .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
